3-(4-Bromophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl bromide with ethylsulfonyl hydrazine, followed by cyclization with triethyl orthoformate under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethylsulfonyl group can be oxidized to a sulfone or reduced to a sulfide, depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the ethylsulfonyl group to produce sulfones or sulfides.
Scientific Research Applications
3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving triazole-containing compounds.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromophenyl and ethylsulfonyl groups can interact with target molecules through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole: Similar structure but with a methyl group instead of bromine.
3-(4-Nitrophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole imparts unique reactivity and properties compared to its analogs. Bromine is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interactions with biological targets or other molecules.
Properties
CAS No. |
924663-94-5 |
---|---|
Molecular Formula |
C10H10BrN3O2S |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-ethylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3O2S/c1-2-17(15,16)10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
ZQAKEPDAQAYHQT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=NN1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.